molecular formula C9H5NO2 B078156 5,8-Quinolinedione CAS No. 10470-83-4

5,8-Quinolinedione

Cat. No. B078156
CAS RN: 10470-83-4
M. Wt: 159.14 g/mol
InChI Key: NVJSPQCVDHGYRE-UHFFFAOYSA-N
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Patent
US04492704

Procedure details

Twenty and one-half grams of quinoline-5,8-quinone were dissolved in 500 ml of absolute ethanol, then 13 g of aniline were added, followed by the addition of 32 g of cerium chloride. This reaction mixture was refluxed overnight. The resulting mixture had a brown-blue color and was stirred and then left to cool to room temperature for about 26 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:9](=[O:11])[CH:8]=[CH:7][C:6](=[O:12])[C:5]=2[CH:4]=[CH:3][CH:2]=1.[NH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[Cl-].[Ce+3].[Cl-].[Cl-]>C(O)C>[NH:13]([C:7]1[C:6](=[O:12])[C:5]2[CH:4]=[CH:3][CH:2]=[N:1][C:10]=2[C:9](=[O:11])[CH:8]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=2C(C=CC(C12)=O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
32 g
Type
reactant
Smiles
[Cl-].[Ce+3].[Cl-].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This reaction mixture was refluxed overnight
Duration
8 (± 8) h
WAIT
Type
WAIT
Details
left

Outcomes

Product
Name
Type
Smiles
N(C1=CC=CC=C1)C=1C(C=2C=CC=NC2C(C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.